molecular formula C8H18NO4P B176842 4-Diethoxyphosphorylbutanamide CAS No. 108371-74-0

4-Diethoxyphosphorylbutanamide

Cat. No.: B176842
CAS No.: 108371-74-0
M. Wt: 223.21 g/mol
InChI Key: WSHUKJCNJXOIDP-UHFFFAOYSA-N
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Description

4-Diethoxyphosphorylbutanamide is an organic compound that belongs to the class of phosphonic acid esters These compounds are characterized by the presence of a diethoxyphosphoryl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethoxyphosphorylbutanamide typically involves the reaction of diethyl phosphite with a suitable butanamide precursor under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. This ester is then subjected to amidation to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Diethoxyphosphorylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the diethoxy groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates.

Scientific Research Applications

4-Diethoxyphosphorylbutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphonic acid derivatives.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Diethoxyphosphorylbutanamide involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Diethyl phosphite: A precursor in the synthesis of phosphonic acid esters.

    Phosphonic acid: A related compound with similar chemical properties.

    Phosphine oxide: A reduction product of phosphonic acid esters.

Uniqueness: 4-Diethoxyphosphorylbutanamide is unique due to its specific structure, which combines the properties of both phosphonic acid esters and butanamides. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

IUPAC Name

4-diethoxyphosphorylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO4P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHUKJCNJXOIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCC(=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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